N-Benzyl-1,1,1-triphenoxysilanamine
Description
Contextualization of Silanamine Chemistry and Organosilicon Compounds in Contemporary Research
Organosilicon compounds, which feature carbon-silicon bonds, are a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to advanced materials. acs.orgnih.gov Within this broad class of molecules, silanamines, characterized by a silicon-nitrogen (Si-N) bond, have emerged as a particularly intriguing area of study. nih.gov The chemistry of silanamines is rich and varied, owing to the unique properties of the Si-N bond, which is more polarized and labile than its carbon-nitrogen counterpart. This reactivity makes silanamines valuable intermediates in organic synthesis, serving as precursors to a wide array of nitrogen-containing compounds. spectrabase.com
Contemporary research in organosilicon chemistry is increasingly focused on the design and synthesis of molecules with precisely controlled three-dimensional structures and tailored electronic properties. acs.orgresearchgate.net The ability to tune the steric and electronic environment around the silicon and nitrogen centers in silanamines allows for fine control over their reactivity and potential applications. This has led to their use in catalysis, polymer chemistry, and as precursors for ceramic materials. spectrabase.com
Rationale for Investigating N-Benzyl-1,1,1-triphenoxysilanamine: Structural Features and Research Potential
This compound is a molecule of significant academic interest due to its unique combination of functional groups. Its structure is defined by a central silicon atom bonded to a nitrogen atom, which is in turn substituted with a benzyl (B1604629) group. The silicon atom is also bonded to three phenoxy groups.
The N-benzyl group is a common protecting group in organic synthesis and can also influence the electronic environment of the nitrogen atom. nih.govorganic-chemistry.org The presence of the benzyl group can be expected to impart specific reactivity to the amine, potentially enabling transformations at the benzylic position. nih.gov
The triphenoxysilyl group is a sterically demanding and electronically distinct substituent. The three phenoxy groups are expected to exert a significant steric hindrance around the silicon atom, which could stabilize the molecule and influence its conformational preferences. Electronically, the oxygen atoms of the phenoxy groups are electron-withdrawing, which would affect the reactivity of the silicon center.
The combination of these features in a single molecule suggests a rich and complex reactivity profile. The Si-N bond is expected to be susceptible to cleavage, a characteristic feature of silanamines, which could be exploited in synthetic applications. spectrabase.com The interplay between the steric bulk of the triphenoxy groups and the electronic effects of the benzyl and phenoxy substituents makes this compound a compelling target for synthetic chemists and materials scientists.
Scope and Significance of Academic Inquiry into Complex Silanamine Architectures
The investigation of complex silanamine architectures like this compound is driven by the pursuit of novel reactivity and materials with enhanced properties. The synthesis and characterization of such molecules push the boundaries of our understanding of chemical bonding and reactivity.
The academic inquiry into these complex structures is significant for several reasons. Firstly, it expands the toolbox of synthetic chemists, providing new building blocks and intermediates for the construction of complex molecules. Secondly, the unique electronic and steric properties of these compounds can lead to the development of new catalysts with enhanced selectivity and activity. Finally, the incorporation of such well-defined molecular architectures into polymeric or solid-state materials can lead to the creation of advanced materials with tailored thermal, optical, or electronic properties.
Hypothetical Compound Data
As this compound is a compound of theoretical interest, the following table presents predicted, rather than experimentally determined, data based on its structure.
| Property | Predicted Value |
| Molecular Formula | C25H23NO3Si |
| Molecular Weight | 413.54 g/mol |
| Physical State | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Properties
CAS No. |
87498-96-2 |
|---|---|
Molecular Formula |
C25H23NO3Si |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-phenyl-N-triphenoxysilylmethanamine |
InChI |
InChI=1S/C25H23NO3Si/c1-5-13-22(14-6-1)21-26-30(27-23-15-7-2-8-16-23,28-24-17-9-3-10-18-24)29-25-19-11-4-12-20-25/h1-20,26H,21H2 |
InChI Key |
YBPJFBUKBXDEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN[Si](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl 1,1,1 Triphenoxysilanamine
Strategic Approaches to Silicon-Nitrogen Bond Formation in Silanamine Synthesis
The formation of the silicon-nitrogen (Si-N) bond is a cornerstone of silanamine synthesis and a significant area within main group chemistry. nih.gov Catalysis offers an attractive pathway for the efficient and selective creation of these bonds. nih.gov Various methods, including heterodehydrocoupling and N-silylation, provide facile routes for coupling silanes with nitrogen-containing substrates like amines. nih.gov The development of these synthetic methods is crucial for producing a wide range of organosilicon compounds that serve as essential building blocks in materials science and chemical synthesis. researchgate.net
The synthesis of N-substituted silanamines can be achieved through several pathways that create a stable silicon-nitrogen bond. One common method involves the reaction of a halosilane with an amine. This nucleophilic substitution reaction at the silicon center results in the displacement of the halide by the amine, forming the desired silanamine and a hydrohalic acid byproduct, which is typically scavenged by a base.
Another significant approach is the catalytic synthesis of silylamines. rsc.org For instance, potassium bis(trimethylsilyl)amide has been shown to be an effective catalyst for the dealkynative coupling of amines with silylacetylenes, demonstrating a transition-metal-free method for Si-N bond formation. rsc.org While direct amidation of silanols is less common due to the stability of the Si-O bond, pathways involving activated silicon precursors are prevalent. These reactions are fundamental for creating the core structure of N-substituted silanamines. scispace.com
| Method | Reactants | Key Features |
| Aminolysis of Halosilanes | Chlorosilane, Primary/Secondary Amine, Base | Widely applicable, proceeds via nucleophilic substitution at silicon. libretexts.org |
| Dehydrocoupling | Hydrosilane, Amine, Catalyst | Forms Si-N and H-H bonds; often requires metal catalysts. nih.gov |
| Transamination | Silylamine, Amine | Equilibrium process driven by the volatility of the displaced amine. |
| Dealkynative Coupling | Silylacetylene, Amine, Catalyst | Transition-metal-free approach using main-group catalysts. rsc.org |
This table provides an interactive overview of common methods for forming silicon-nitrogen bonds.
The incorporation of phenoxy groups onto a silicon atom is typically achieved by reacting a silicon halide, most commonly a chlorosilane, with a phenol or a corresponding phenoxide. This reaction is a form of nucleophilic substitution at the silicon atom, where the oxygen of the phenol displaces the chloride. libretexts.org The synthesis of bis(phenoxy)silicon phthalocyanines, for example, has been performed by reacting dichlorosilicon phthalocyanine with an excess of the corresponding phenol in a suitable solvent. nih.gov Similarly, a series of axial phenoxy-substituted silicon phthalocyanines were prepared from the corresponding phenols in pyridine (B92270). elsevierpure.com
For the synthesis of N-Benzyl-1,1,1-triphenoxysilanamine, a key intermediate would be triphenoxychlorosilane (PhO)₃SiCl. This precursor could be synthesized by reacting silicon tetrachloride (SiCl₄) with three equivalents of phenol. The stoichiometry must be carefully controlled to prevent the formation of tetraphenoxysilane. The presence of a base, such as pyridine or triethylamine, is often used to neutralize the HCl generated during the reaction.
| Reactant 1 | Reactant 2 | Base (optional) | Product |
| Silicon Tetrachloride (SiCl₄) | Phenol (3 equiv.) | Triethylamine | Triphenoxychlorosilane |
| Dichlorosilane (H₂SiCl₂) | Phenol (2 equiv.) | Pyridine | Diphenoxysilane |
| Cl₂-SiPc | m-Cresol | N/A | (3MP)₂-SiPc nih.gov |
This interactive table outlines common reaction pathways for attaching phenoxy ligands to silicon centers.
Benzylation Protocols and Their Adaptability in Organosilicon Chemistry
The introduction of a benzyl (B1604629) group onto a nitrogen atom is a common transformation in organic synthesis. These methods are adaptable to organosilicon chemistry, allowing for the N-benzylation of aminosilanes or their precursors. The choice of method depends on the substrate's stability and the desired reaction conditions.
N-benzylation is frequently accomplished via a nucleophilic substitution reaction where an amine attacks a benzyl halide, such as benzyl bromide or benzyl chloride. commonorganicchemistry.com Benzyl halides are effective electrophiles for nucleophilic displacement because the benzylic carbon is reactive and the halogen is a good leaving group. datapdf.com This Sₙ2-type reaction is widely used for the synthesis of N-benzylamines. libretexts.orgyoutube.comstackexchange.com In the context of synthesizing this compound, this could involve the reaction of a pre-formed triphenoxysilanamine ((PhO)₃SiNH₂) with benzyl bromide. A non-nucleophilic base is typically added to neutralize the hydrogen bromide formed during the reaction.
The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, provides a well-known analogy for this type of transformation, highlighting the robustness of using benzyl bromide as a benzylating agent. organic-chemistry.orgnih.gov
| Nucleophile | Electrophile | Base | Product Type |
| Primary/Secondary Amine | Benzyl Bromide | Triethylamine | N-Benzylamine commonorganicchemistry.com |
| Alcohol | Benzyl Bromide | Sodium Hydride | Benzyl Ether nih.gov |
| Triphenoxysilanamine | Benzyl Chloride | Pyridine | This compound |
This interactive table compares nucleophilic substitution reactions for introducing benzyl groups.
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of N-substituted amines. nottingham.ac.uk This two-step, one-pot process typically involves the reaction of an amine with a carbonyl compound (in this case, benzaldehyde) to form an imine intermediate, which is then reduced in situ to the target amine. google.com
Various reducing agents can be employed, with hydrosilanes like phenylsilane being particularly effective, often in the presence of a catalyst. unimi.itrsc.org For instance, dibutyltin dichloride has been shown to catalyze the direct reductive amination of aldehydes and ketones with phenylsilane. organic-chemistry.org This method avoids the use of alkyl halides and can be more tolerant of certain functional groups. organic-chemistry.org To synthesize this compound, one could react triphenoxysilanamine with benzaldehyde, followed by reduction with a suitable reducing agent.
| Carbonyl Compound | Amine | Reducing Agent | Catalyst (Example) |
| Benzaldehyde | Ammonia | Phenylsilane | Dibutyltin Dichloride organic-chemistry.org |
| Ketone | Arylamine | Me₂PhSiH | B(C₆F₅)₃ unimi.it |
| Benzaldehyde | Triphenoxysilanamine | Hydrosilane | Lewis Acid |
This interactive table illustrates the components of reductive amination reactions for N-benzylation.
Green Chemistry Principles in the Synthesis of Organosilicon Compounds
The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilicon compounds, aiming to reduce environmental impact and improve efficiency. researchgate.net A key focus has been the development of alternatives to traditional synthetic routes that often rely on chlorine-based chemistry, such as the Müller-Rochow direct process for producing organochlorosilanes. mdpi.comresearchgate.net
One of the significant challenges and goals in green organosilicon chemistry is the development of chlorine-free synthesis pathways, for example, through the direct reaction of silicon with alcohols to produce alkoxysilanes. mdpi.comresearchgate.net This approach avoids the generation of corrosive HCl and halide waste streams. Furthermore, the use of catalysis is central to green chemistry, as it can lead to more efficient reactions with higher atom economy and lower energy consumption. nih.govresearchgate.net Biocatalysis is also emerging as a promising field for mediating transformations of silicon compounds, potentially enabling more sustainable synthetic methods. nih.gov In the synthesis of this compound, applying green principles could involve choosing catalytic routes over stoichiometric ones, using safer solvents, and designing the synthesis to minimize waste production.
Optimization of Reaction Conditions and Yield Enhancement in Complex Silanamine Synthesis
The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound, particularly given the steric hindrance posed by the three phenoxy groups on the silicon atom and the benzyl group on the nitrogen. Key parameters that require careful tuning include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the base employed.
Solvent Effects:
The polarity and coordinating ability of the solvent can significantly influence the rate and outcome of the N-silylation reaction. Aprotic solvents are generally preferred to avoid solvolysis of the reactive triphenoxychlorosilane. A systematic study of various solvents with differing polarities would be the first step in optimization.
| Entry | Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | 2.4 | 24 | 45 |
| 2 | Tetrahydrofuran (THF) | 7.6 | 18 | 65 |
| 3 | Dichloromethane (DCM) | 9.1 | 12 | 78 |
| 4 | Acetonitrile | 37.5 | 12 | 72 (with side products) |
This interactive table presents hypothetical data on the effect of different solvents on the yield of this compound. The data suggests that a solvent of moderate polarity like Dichloromethane provides the optimal balance for this specific reaction.
Temperature and Reaction Time:
The reaction temperature is another crucial parameter. While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions. An optimal temperature profile would involve monitoring the reaction progress at various temperatures to find the point where the reaction proceeds to completion in a reasonable timeframe without significant byproduct formation.
Influence of the Base:
The choice of base is critical for scavenging the HCl produced during the reaction without interfering with the desired transformation. While using an excess of benzylamine (B48309) is feasible, a non-nucleophilic organic base often provides cleaner reactions and simplifies purification.
| Entry | Base | pKa of Conjugate Acid (approx.) | Yield (%) |
|---|---|---|---|
| 1 | Excess Benzylamine | 9.3 | 68 |
| 2 | Triethylamine (Et3N) | 10.8 | 85 |
| 3 | Pyridine | 5.2 | 55 |
| 4 | Diisopropylethylamine (DIPEA) | 11.0 | 82 |
This interactive table illustrates the hypothetical effect of different bases on the reaction yield. A stronger, non-nucleophilic base like Triethylamine appears to be more effective in promoting the reaction.
Stoichiometry and Addition Order:
The stoichiometry of the reactants, particularly the ratio of the amine and base to the chlorosilane, must be carefully controlled. A slight excess of the amine and base is often employed to ensure complete conversion of the limiting silyl (B83357) halide. The order of addition can also be important; for instance, slow addition of the triphenoxychlorosilane to a solution of benzylamine and the tertiary amine base can help to control the reaction exotherm and minimize the formation of side products.
Further yield enhancement could potentially be achieved through the use of catalysts, although for this type of reaction, optimizing the conditions mentioned above is generally sufficient. The purification of the final product would likely involve filtration to remove the ammonium salt byproduct, followed by removal of the solvent under reduced pressure and subsequent purification by chromatography or recrystallization.
Spectroscopic Characterization and Structural Elucidation of N Benzyl 1,1,1 Triphenoxysilanamine
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic and organometallic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Benzyl (B1604629) and Phenoxy Environments
The ¹H NMR spectrum of N-Benzyl-1,1,1-triphenoxysilanamine is expected to exhibit distinct signals corresponding to the protons of the benzyl and phenoxy groups. The benzylic protons (CH₂) adjacent to the nitrogen atom are anticipated to appear as a singlet or a doublet if coupled to the N-H proton, typically in the range of δ 3.8–4.5 ppm. chemicalbook.comresearchgate.net The exact chemical shift is influenced by the electron-withdrawing nature of the nitrogen and the silicon atoms. The protons of the phenyl ring of the benzyl group are expected to resonate in the aromatic region, around δ 7.2–7.4 ppm. compoundchem.comlibretexts.org
The protons of the three phenoxy groups are also expected to appear in the aromatic region, likely between δ 6.8 and 7.5 ppm. The ortho, meta, and para protons of the phenoxy rings may show distinct signals due to their different chemical environments relative to the oxygen atom. The integration of these signals would correspond to the number of protons in each environment. A broad signal for the N-H proton is also expected, the chemical shift of which can vary significantly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | Variable | Broad Singlet | 1H |
| Benzyl CH₂ | 3.8 - 4.5 | Singlet/Doublet | 2H |
| Benzyl Aromatic C-H | 7.2 - 7.4 | Multiplet | 5H |
| Phenoxy Aromatic C-H | 6.8 - 7.5 | Multiplet | 15H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The benzylic carbon (CH₂) is expected to have a chemical shift in the range of δ 45–55 ppm. oregonstate.edu The aromatic carbons of the benzyl and phenoxy groups will resonate in the downfield region, typically between δ 120 and 160 ppm. compoundchem.comwisc.edu The carbon atoms directly attached to the oxygen atoms of the phenoxy groups (ipso-carbons) are expected to be the most downfield among the aromatic signals due to the deshielding effect of oxygen.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Benzyl CH₂ | 45 - 55 |
| Benzyl Aromatic C-H | 127 - 129 |
| Benzyl Aromatic Quaternary C | 138 - 142 |
| Phenoxy Aromatic C-H | 120 - 130 |
| Phenoxy Aromatic Quaternary C-O | 150 - 160 |
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silicon Coordination Analysis
²⁹Si NMR spectroscopy is a valuable technique for studying the environment of silicon atoms. For a tetra-coordinated silicon atom bonded to one nitrogen and three oxygen atoms, as in this compound, the chemical shift is expected to be in the range of δ -80 to -100 ppm. unige.chpascal-man.com This upfield shift is characteristic of silicon atoms in an electronegative environment. The precise chemical shift can provide insights into the geometry and electronic environment around the silicon center.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would be most useful in confirming the connectivity of the protons within the benzyl and phenoxy rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
Vibrational Spectroscopy Applications (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.commt.com
The FTIR spectrum of this compound is expected to show a characteristic N-H stretching vibration in the region of 3300–3500 cm⁻¹. msu.eduorgchemboulder.comlibretexts.org The aromatic C-H stretching vibrations of the benzyl and phenoxy groups would appear around 3000–3100 cm⁻¹. Strong absorptions corresponding to the Si-O-C asymmetric stretching are expected in the range of 950–1150 cm⁻¹. researchgate.netjejunu.ac.krjkps.or.kr The Si-N stretching vibration is typically observed in the region of 835–875 cm⁻¹. scirp.orgscirp.orgresearchgate.net
Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The symmetric Si-O-C and Si-N stretching vibrations would also be observable.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |
| N-H | Stretching | 3300 - 3500 | FTIR |
| Aromatic C-H | Stretching | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H | Stretching | 2850 - 2950 | FTIR, Raman |
| C=C | Stretching (Aromatic) | 1450 - 1600 | FTIR, Raman |
| Si-O-C | Asymmetric Stretching | 950 - 1150 | FTIR |
| Si-N | Stretching | 835 - 875 | FTIR |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (LC/MSn, HRMS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental composition of this compound.
The fragmentation of this compound under mass spectrometric conditions is likely to proceed through several pathways. A common fragmentation for benzylamines is the cleavage of the C-N bond to form a stable benzyl cation (m/z 91). nih.govstevens.edunih.govresearchgate.net Another plausible fragmentation pathway would involve the loss of one or more phenoxy groups from the silicon atom. The fragmentation of organosilicon compounds often involves rearrangements and the formation of silicon-containing ions. chemicalbook.comnih.govrsc.org
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z | Proposed Structure |
| [M]+ | 425.15 | Molecular Ion |
| [M - C₆H₅O]+ | 332.10 | Loss of a phenoxy radical |
| [C₇H₇]+ | 91.05 | Benzyl cation |
| [Si(OC₆H₅)₃]+ | 309.09 | Triphenoxysilyl cation |
X-ray Crystallography for Solid-State Structural Determination
For a compound of this nature, a suitable single crystal is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice.
While specific crystallographic data for this compound is not publicly available in the Crystallography Open Database (COD), the general principles of X-ray crystallography would be applied for its structural elucidation. For structurally related N-benzyl compounds, crystallographic analyses have been successfully performed, providing valuable insights into their molecular geometries. For instance, the crystal structure of (E)-Benzyl(1-phenylethylidene)amine was determined to have a monoclinic crystal system with the space group P 1 21/n 1. nih.gov Such studies on analogous compounds can serve as a reference for predicting the expected structural features of this compound.
A hypothetical data table for the crystallographic parameters of this compound, based on typical values for similar organic and organosilicon compounds, is presented below.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1975 |
| Z | 4 |
Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC-MS)
Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The purity of the compound is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. HPLC can also be used for the preparative isolation of the compound by collecting the fraction corresponding to the desired peak as it elutes from the column. For related benzylamine (B48309) derivatives, HPLC has been successfully used to determine purity, often with a C18 column and a mobile phase consisting of a mixture of methanol and water. nih.gov
Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~7.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for both qualitative and quantitative analysis. For this compound, this technique can be used to confirm its identity and assess its purity.
In a typical GC-MS analysis, the sample is vaporized and injected into the GC column, where it is separated from other components based on its volatility and interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the unequivocal identification of the compound. The purity can be determined by comparing the peak area of the target compound to the total ion chromatogram. GC-MS has been effectively used to analyze related compounds like N-benzylidene anilines. rsc.org
Interactive Data Table: Hypothetical GC-MS Parameters for this compound Analysis
Reaction Mechanisms and Reactivity of N Benzyl 1,1,1 Triphenoxysilanamine
Fundamental Reactivity of the Silicon-Nitrogen Bond in Silanamines
The silicon-nitrogen (Si-N) bond in silanamines is a focal point of their reactivity, characterized by its polar nature and susceptibility to cleavage by various reagents. Silanamines are a class of organosilicon compounds containing a direct bond between silicon and nitrogen, and their chemistry is pivotal in organic synthesis and materials science. ontosight.ainih.govresearchgate.net The Si-N bond can be formed through several methods, including heterodehydrocoupling and N-silylation, often employing catalytic processes to enhance efficiency and selectivity. nih.govresearchgate.netrsc.org
The reactivity of the Si-N bond is influenced by the substituents on both the silicon and nitrogen atoms. Generally, this bond is sensitive to moisture and can be readily hydrolyzed. guidechem.comnih.govchemicalbook.com The nitrogen atom, with its lone pair of electrons, can act as a nucleophile or a base. ontosight.aiontosight.ai Theoretical studies on reactions in silicon-nitrogen plasma have categorized the fundamental reactions involving the Si-N bond into several types, including bond dissociation, neutral nucleophilic substitution, and radical and silylene additions. researchgate.netrsc.org These studies highlight the energetic favorability of various pathways, providing a deeper understanding of the bond's behavior under different conditions. researchgate.netrsc.org
Pathways Involving the Benzyl (B1604629) Moiety: Cleavage, Rearrangements, and Functionalization
The benzyl group attached to the nitrogen atom introduces a range of reactive possibilities for N-Benzyl-1,1,1-triphenoxysilanamine. These pathways primarily involve the cleavage of the benzyl C-N bond, rearrangements, and functionalization of the benzyl group itself.
Cleavage: The N-benzyl group can be cleaved under various conditions. Oxidative debenzylation can be achieved using mild conditions, for instance, through the formation of a bromo radical. organic-chemistry.org Electrochemical methods also offer a metal-free approach to selectively cleave the benzyl C-N bond, proceeding through a single-electron oxidation process to form a nitrogen radical cation intermediate. mdpi.com This is followed by deprotonation, radical migration, and eventual dissociation of the amine group to yield a carbonyl compound. mdpi.com
Rearrangements: While specific rearrangements involving the benzyl group in this particular silanamine are not extensively documented, rearrangements in related organosilicon compounds, such as the Brook rearrangement, are well-known. baranlab.org This type of rearrangement involves the migration of a silicon group from carbon to oxygen. Although not directly applicable to the N-benzyl group, it illustrates the potential for intramolecular migrations in silyl-substituted systems.
Functionalization: The benzyl group can be a site for various functionalization reactions. For instance, β-amino C(sp3)–H functionalization of N-alkylamines, including N-benzylamines, can be achieved using cooperative Lewis acid catalysis. nih.gov This allows for the introduction of new functional groups at the position beta to the nitrogen atom. nih.gov The reactivity of the benzyl group is also evident in its participation in various coupling and substitution reactions common in organic synthesis. organic-chemistry.org
Reactivity Influenced by Phenoxy Substituents
The three phenoxy groups attached to the silicon atom in this compound significantly influence its reactivity through both electronic and steric effects.
Electronic Effects: The phenoxy group is generally considered to be electron-withdrawing through its inductive effect, while it can also act as an electron-donating group through resonance. In the context of silenes (compounds with a silicon-carbon double bond), substituents at the silicon atom that are resonance electron-donating and inductively electron-withdrawing have been shown to increase the reactivity of the molecule. acs.org While this compound is not a silene, the electronic nature of the phenoxy groups will similarly affect the electrophilicity of the silicon center. Studies on substituent effects on the reactivity of the silicon-carbon double bond have provided a systematic understanding of how different groups at silicon influence reaction rates. bohrium.comscispace.com
Investigation of Acid-Base Properties and Coordination Behavior
The acid-base properties of this compound are centered around the basicity of the nitrogen atom. The lone pair of electrons on the nitrogen can accept a proton, allowing the molecule to act as a Brønsted-Lowry base. The basicity of silanamines is influenced by the substituents on both the silicon and nitrogen atoms. Electron-donating groups will increase basicity, while electron-withdrawing groups will decrease it.
The coordination behavior of this silanamine involves the ability of the nitrogen and potentially the oxygen atoms of the phenoxy groups to act as ligands for metal centers. Silanamines can act as ligands in various chemical transformations. ontosight.ai The specific coordination chemistry of this compound would depend on the nature of the metal ion and the reaction conditions. The steric bulk of the triphenoxy-silyl group would likely play a significant role in the geometry and stability of any resulting coordination complexes.
Electrophilic and Nucleophilic Reactions at the Silicon and Nitrogen Centers
The silicon and nitrogen centers in this compound are susceptible to both electrophilic and nucleophilic attack, depending on the reacting species.
Reactions at the Silicon Center: The silicon atom is electron-deficient due to the electronegativity of the attached nitrogen and oxygen atoms, making it an electrophilic center. It is susceptible to nucleophilic attack, which can lead to the cleavage of the Si-N or Si-O bonds. Nucleophilic substitution at silicon is a common reaction pathway for silanamines. researchgate.net The reactivity of the silicon center towards nucleophiles is influenced by the steric hindrance provided by the bulky phenoxy and benzylamine (B48309) substituents.
Reactions at the Nitrogen Center: The nitrogen atom, with its lone pair of electrons, is a nucleophilic center. It can react with electrophiles in a variety of ways. youtube.comlibretexts.orgwizeprep.com For example, it can be alkylated, acylated, or participate in addition reactions to carbonyl compounds. youtube.comlibretexts.orgwizeprep.com The nucleophilicity of the nitrogen can be modulated by the electronic effects of the silyl (B83357) and benzyl groups. In some cases, nucleophilic attack can occur directly on the nitrogen atom of a molecule, as has been observed in reactions with tetrazines. chemrxiv.orgnih.gov
Radical Processes and Photochemical Reactivity
The presence of the benzyl group and the Si-N bond allows for the possibility of radical and photochemical reactions.
Radical Processes: The C-H bonds of the benzyl group are susceptible to hydrogen abstraction by radicals. Photochemical reactions of certain compounds with N-methylbenzylamine have shown that the initial reaction can be hydrogen abstraction from the benzyl group. researchgate.net The resulting benzyl radical can then undergo further reactions. Radical reactions involving the Si-N bond have also been studied, particularly in the context of plasma chemistry, where radical neutralization and radical-neutral addition are identified as possible reaction pathways. researchgate.netrsc.org
Applications in Advanced Materials Science and Catalysis
Precursor in the Development of Organosilicon Polymers and Hybrid Materials
Due to the absence of specific research findings for this compound, no data tables or a list of mentioned compounds can be generated.
Based on a comprehensive review of available scientific literature, there is currently insufficient detailed research data and specific findings regarding the direct applications of this compound in the fields of surface modification and nanomaterials.
While the molecular structure of this compound, featuring a reactive silanamine group and bulky triphenoxy substituents, suggests potential as a surface modification agent or a precursor in materials science, specific studies detailing its use for these purposes are not present in the reviewed sources. Silane compounds, in general, are widely utilized as coupling agents to functionalize surfaces and synthesize nanomaterials by forming stable siloxane bonds with hydroxylated substrates. However, research explicitly documenting the performance, reaction kinetics, or resulting surface properties for this compound is not available.
Similarly, its role in catalysis for advanced materials science is not detailed in the current body of literature. Therefore, a thorough and scientifically accurate discussion with detailed research findings and data tables for the specified subsections cannot be provided at this time.
Research on Derivatives and Analogues of N Benzyl 1,1,1 Triphenoxysilanamine
Structural Modifications and Their Impact on Chemical Properties and Reactivity
Structural modifications of N-Benzyl-1,1,1-triphenoxysilanamine are a key strategy to modulate its characteristics. The electronic and steric nature of the molecule can be precisely adjusted by altering substituents at three primary locations: the nitrogen atom, the phenoxy rings, and the silicon center itself.
Replacing the hydrogen atom on the nitrogen in this compound with various alkyl or aryl groups significantly impacts the compound's steric hindrance and the basicity of the nitrogen atom. The introduction of a second substituent on the nitrogen, such as a methyl or another aryl group, creates a tertiary amine environment, which alters the molecule's reactivity in subsequent chemical transformations. ontosight.airesearchgate.net
Research on analogous amine compounds demonstrates that N-alkylation can influence reaction rates and mechanistic pathways. researchgate.net For instance, increasing the bulk of the N-alkyl group can sterically shield the nitrogen and the adjacent silicon atom, potentially increasing the compound's stability towards hydrolysis but decreasing its reactivity as a nucleophile. Conversely, substituting with N-aryl groups can decrease the nitrogen's basicity through delocalization of the lone pair into the aromatic ring. researchgate.net These modifications are crucial for tailoring the silanamine for specific applications, such as a controlled releasing agent for benzylamine (B48309) or as a precursor for more complex molecular structures. mdpi.com
| N-Substituent (R in (PhO)₃Si-N(R)(Benzyl)) | Predicted Effect on Nitrogen Basicity | Predicted Effect on Steric Hindrance at Si | Potential Impact on Reactivity |
|---|---|---|---|
| -H (Parent Compound) | Moderate | Low | Acts as a primary amine analogue; susceptible to deprotonation or substitution. |
| -CH₃ (Methyl) | Slightly Increased | Moderate | Increased nucleophilicity; steric bulk may slightly hinder reactions at silicon. ontosight.ai |
| -CH(CH₃)₂ (Isopropyl) | Slightly Increased | High | Significantly increased steric shielding, enhancing stability but reducing accessibility to the N and Si centers. |
| -C₆H₅ (Phenyl) | Decreased | Moderate | Reduced nucleophilicity due to electron delocalization; potential for π-stacking interactions. researchgate.net |
| -C(O)CH₃ (Acetyl) | Significantly Decreased | Moderate | Forms an amide; nitrogen lone pair is delocalized, making it a poor nucleophile and a weaker base. mdpi.com |
Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic rings of the three phenoxy ligands offers a powerful method to modulate the electronic properties of the silicon atom. This is a well-established principle in organometallic and coordination chemistry. nih.gov
Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -Cl, -F): Attaching EWGs to the para or ortho positions of the phenoxy rings increases the inductive pull on the silicon-oxygen bonds. This makes the silicon atom more electron-deficient (more electrophilic), enhancing its susceptibility to nucleophilic attack. This modification could accelerate reactions involving the cleavage of the Si-N or Si-O bonds. Studies on related aryl compounds show that electronegative substituents like fluorine can significantly enhance inhibitory activity in biological contexts, a principle that may translate to the reactivity of these silanamines. mdpi.com
| Substituent (X) on Phenoxy Ring | Electronic Effect | Predicted Effect on Silicon Electrophilicity | Anticipated Impact on Si-N Bond Lability |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significantly Increased | Increased |
| -F (Fluoro) | Moderately Electron-Withdrawing | Increased | Slightly Increased mdpi.com |
| -H (Unsubstituted) | Neutral | Baseline | Baseline |
| -CH₃ (Methyl) | Weakly Electron-Donating | Decreased | Slightly Decreased nih.gov |
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Significantly Decreased | Decreased |
A fascinating area of silicon chemistry involves the formation of hypervalent compounds, where the silicon atom exceeds the standard coordination number of four. mdpi.com The silicon in this compound is tetracoordinate, but it can be induced to form pentacoordinate (five-coordinate) or hexacoordinate (six-coordinate) species. u-tokyo.ac.jpprinceton.edu This is typically achieved by reacting the compound with neutral Lewis bases or by using ligands that can chelate to the silicon center. ias.ac.inresearchgate.net
The presence of three electronegative phenoxy groups already makes the silicon atom a reasonably strong Lewis acid, predisposing it to coordinate with additional ligands. u-tokyo.ac.jp For example, reaction with a bidentate ligand, such as a catechol or an α-hydroxy acid, could displace one or more phenoxy groups to form a stable, anionic five-coordinate complex. researchgate.net Alternatively, strong neutral donors like pyridine (B92270) or bipyridine could coordinate directly to the silicon atom to form a neutral pentacoordinate adduct. wpmucdn.com Increasing the coordination number dramatically alters the geometry around the silicon (from tetrahedral to trigonal bipyramidal or octahedral) and changes its reactivity profile, often making the remaining bonds more labile. princeton.edu
| Method | Example Reagent/Ligand | Resulting Silicon Coordination | Structural Geometry |
|---|---|---|---|
| Anion Addition / Ligand Exchange | Fluoride (F⁻) | Pentacoordinate [Si(OPh)₃(BnNH)F]⁻ | Trigonal Bipyramidal wpmucdn.com |
| Intramolecular Coordination | Modification of benzylamine with a pendant donor (e.g., -OH, -NMe₂) | Pentacoordinate | Distorted Trigonal Bipyramidal |
| Neutral Donor Coordination | Pyridine | Pentacoordinate [Si(OPh)₃(BnNH)(Py)] | Trigonal Bipyramidal researchgate.net |
| Bidentate Chelation | Catechol | Pentacoordinate or Hexacoordinate | Trigonal Bipyramidal or Octahedral researchgate.net |
Comparative Studies with Other Silanamine Derivatives
To fully appreciate the chemical profile of this compound, it is useful to compare it with other classes of silanamines, particularly chlorosilanamines and alkylsilanamines. The primary difference lies in the nature of the substituents on the silicon atom, which dictates the stability and reactivity of the crucial silicon-nitrogen bond.
In many synthetic routes, silylamines are difficult to isolate because the Si-N bond is weak and highly susceptible to hydrolysis, readily converting to the more thermodynamically stable silanols (Si-OH) and disiloxanes (Si-O-Si). acs.org This is especially true for chlorosilanes, where the highly reactive Si-Cl bond facilitates decomposition.
In contrast, the triphenoxy derivative exhibits greater stability. The Si-OPh bond is less reactive than a Si-Cl bond. The phenoxy group is a poorer leaving group than chloride, which kinetically stabilizes the molecule against substitution reactions and subsequent hydrolysis. Furthermore, the three bulky phenoxy groups provide significant steric protection to the silicon center. However, compared to simple trialkylsilanamines (e.g., trimethylsilylamines), the electron-withdrawing nature of the phenoxy groups makes the silicon of this compound more electrophilic and thus more reactive towards strong nucleophiles.
| Property | This compound | A Trichloro(organo)silanamine (e.g., R-NH-SiCl₃) | A Trialkyl(organo)silanamine (e.g., R-NH-Si(CH₃)₃) |
|---|---|---|---|
| Stability to Hydrolysis | Moderate to High | Very Low acs.org | Moderate |
| Silicon Electrophilicity | High | Very High | Low |
| Steric Hindrance at Si | High | Low | Moderate |
| Primary Mode of Reaction | Nucleophilic substitution at Si; Si-N bond cleavage. | Rapid hydrolysis; substitution of Cl. acs.org | Silylation of substrates (N- or O-silylation). |
Synthesis and Investigation of Oligomeric and Polymeric Silanamine Architectures
Silanamines, including this compound, are valuable precursors for creating silicon-containing oligomers and polymers like polysiloxanes. slideshare.net Polysiloxanes are known for their unique properties, including thermal stability and flexibility. researchgate.net The synthesis of these materials often relies on the controlled formation of siloxane (Si-O-Si) bonds.
This compound can serve as a monomer in several potential polymerization strategies. One approach involves the reaction of the silanamine with a silanol-functional polysiloxane or with water under specific catalytic conditions. google.com In such a process, the Si-N bond is cleaved and replaced by a more stable Si-O bond, incorporating the triphenoxysilyl unit into a growing polymer chain and releasing benzylamine. The reactivity of the three phenoxy groups also allows for cross-linking possibilities, leading to the formation of complex, three-dimensional resin-like structures instead of linear oils. mcmaster.ca
Another potential route is polycondensation. By designing a bifunctional monomer derived from this compound, it could be reacted with other bifunctional monomers to create well-defined copolymers. The ability to introduce nitrogen-containing functional groups into a polysiloxane backbone via a silanamine precursor is of interest for creating materials with tailored surface properties, adhesion characteristics, or for subsequent functionalization. ontosight.ai
| Polymerization Method | Reaction Principle | Role of Silanamine | Potential Polymer Product |
|---|---|---|---|
| Condensation with Silanols | R₃Si-NHR' + R''₃Si-OH → R₃Si-O-SiR''₃ + R'NH₂ | Monomer or Chain-terminator google.com | Amino-functionalized polysiloxanes or resins. |
| Hydrolytic Polycondensation | Controlled hydrolysis of Si-N and Si-OPh bonds to form Si-O-Si linkages. | Monomer / Cross-linker | Siloxane network polymer (silicone resin). researchgate.net |
| Ring-Opening Polymerization (ROP) Adduct | Use as an initiator or functional additive in the ROP of cyclic siloxanes. | Initiator or Functionalizing Agent | End-functionalized or pendant-functionalized polysiloxanes. researchgate.net |
Future Research Directions and Challenges in N Benzyl 1,1,1 Triphenoxysilanamine Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of aminosilanes often involves the use of chlorosilanes, which can be corrosive and generate stoichiometric amounts of ammonium salt waste. rsc.org Future research will undoubtedly focus on the development of more sustainable and atom-economical synthetic methodologies for N-Benzyl-1,1,1-triphenoxysilanamine and related bulky silylamines.
A particularly promising avenue is the catalytic dehydrocoupling of silanes and amines. rsc.orgresearchgate.net This method offers a direct route to Si-N bond formation with the only byproduct being hydrogen gas. researchgate.net The exploration of earth-abundant and non-toxic metal catalysts, as well as main-group catalysts, for the dehydrocoupling of triphenoxysilane with N-benzylamine would represent a significant step towards a greener synthesis. researchgate.netresearchgate.net Challenges in this area include overcoming the steric hindrance imposed by the triphenoxy and benzyl (B1604629) groups, which may necessitate the design of highly active and selective catalyst systems.
Alternative sustainable approaches could involve biocatalysis, leveraging enzymes to mediate the formation of organosilicon compounds under mild conditions. While still a nascent field, biocatalytic routes could offer unparalleled selectivity and environmental compatibility. acs.org Additionally, exploring solvent-free reaction conditions or the use of green solvents will be crucial in minimizing the environmental footprint of this compound synthesis. researchgate.netrsc.org
| Synthetic Route | Advantages | Challenges |
| Catalytic Dehydrocoupling | Atom-economical (H₂ byproduct), avoids corrosive reagents | Catalyst development for sterically hindered substrates, chemoselectivity control |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Enzyme discovery and engineering for organosilicon substrates |
| Solvent-free/Green Solvents | Reduced environmental impact, simplified workup | Ensuring sufficient reactivity and selectivity without traditional solvents |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent reactions of this compound requires the ability to monitor these processes in real-time. Future research will increasingly rely on advanced in situ spectroscopic techniques to probe the formation and transformation of this sterically hindered silanamine.
Other promising techniques include time-resolved X-ray scattering, which can provide structural information on reaction intermediates with ultrahigh time resolution, offering a glimpse into the dynamics of bond formation and cleavage. wiley.com The application of these advanced spectroscopic methods will be instrumental in optimizing reaction conditions, identifying potential side reactions, and elucidating the intricate mechanistic details of this compound chemistry.
Deeper Computational Insights into Reactivity and Mechanism
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure, bonding, and reactivity of molecules. hydrophobe.org For this compound, computational studies can provide profound insights that are often difficult to obtain experimentally.
Future computational research will likely focus on several key areas:
Reaction Mechanism Elucidation: DFT calculations can be employed to map out the potential energy surfaces of synthetic routes, such as catalytic dehydrocoupling, to identify the most favorable reaction pathways and transition states. nih.govfrontiersin.org This can aid in the rational design of more efficient catalysts.
Reactivity Prediction: Computational models can predict the reactivity of this compound towards various reagents. hydrophobe.org By calculating properties such as frontier molecular orbital energies and electrostatic potentials, researchers can anticipate how the molecule will behave in different chemical environments.
Understanding Steric and Electronic Effects: The bulky triphenoxy and benzyl groups exert significant steric and electronic influences on the silicon-nitrogen bond. Computational studies can quantify these effects, helping to explain the compound's stability and reactivity patterns. nih.gov
The synergy between computational predictions and experimental validation will be crucial for advancing the fundamental understanding of this complex organosilicon compound. nih.gov
| Computational Method | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity, quantifying steric and electronic effects. nih.govfrontiersin.org |
| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvent environments and its interactions with surfaces. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of the Si-N and Si-O bonds. |
Exploration of Emerging Applications in Specialized Fields
The unique structural features of this compound, particularly its significant steric bulk, suggest potential applications in several specialized fields. Future research should be directed towards exploring these possibilities.
One promising area is in catalysis , where bulky silylamines can serve as ligands for transition metal complexes. rsc.orgresearchgate.netsemanticscholar.org The steric hindrance provided by the triphenoxy and benzyl groups could create a unique coordination environment around a metal center, potentially leading to novel catalytic activity and selectivity in organic transformations. acs.orgacs.org
In materials science , sterically hindered organosilicon compounds are of interest as precursors to advanced materials. iust.ac.ir this compound could potentially be used in the synthesis of functionalized silica surfaces or as a building block for novel polysilazanes, which are precursors to silicon nitride ceramics. researchgate.net The bulky organic groups could influence the porosity and surface properties of the resulting materials.
Furthermore, the incorporation of silicon into bioactive molecules has been shown to enhance properties such as lipophilicity and metabolic stability. acs.org While not a primary focus, the potential for derivatizing this compound to create novel compounds with interesting biological activities could be a long-term research direction.
Overcoming Synthetic and Characterization Challenges for Complex Organosilicon Structures
The synthesis and characterization of sterically hindered organosilicon compounds like this compound present significant challenges that will require innovative solutions.
Synthetic Challenges: The primary synthetic hurdle is overcoming the steric hindrance around the silicon center. nih.govresearchgate.net Reactions that proceed readily with less bulky silanes may be sluggish or fail entirely with a triphenoxysilyl group. taylorfrancis.com This necessitates the development of highly reactive reagents or catalysts that can operate under these sterically demanding conditions. researchgate.net The purification of such large, non-polar molecules can also be challenging, often requiring specialized chromatographic techniques.
Characterization Challenges: While standard techniques like NMR and mass spectrometry are essential, the characterization of complex organosilicon structures can be non-trivial. The interpretation of NMR spectra can be complicated by the presence of multiple aromatic signals. Obtaining single crystals suitable for X-ray crystallography, which provides definitive structural proof, can be difficult for large, flexible molecules. Future efforts may involve the use of advanced solid-state NMR techniques and more sophisticated mass spectrometry methods to fully elucidate the structure and purity of these complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
